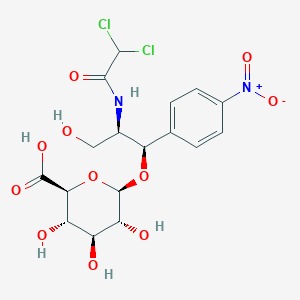
Chloramphenicol 1-O-|A-D-Glucuronide
Übersicht
Beschreibung
Chloramphenicol 1-O-β-D-Glucuronide Triethylammonium Salt, with the molecular formula C23H35Cl2N3O11, is an organic compound . It may have applications in biochemical and pharmaceutical research .
Synthesis Analysis
Chloramphenicol is a broad-spectrum antibiotic that was first isolated from Streptomyces venezuelae in 1947 . Its chemical structure was identified and it was first synthesized in 1949 . Chloramphenicol has certain notable characteristics: it penetrates reliably into the central nervous system; it is usually bacteriostatic, but is bactericidal for Hemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis; it is metabolized in the liver .Molecular Structure Analysis
Chloramphenicol 1-O-|A-D-Glucuronide contains total 53 bond(s); 33 non-H bond(s), 10 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 nitro group(s) (aromatic), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol .Chemical Reactions Analysis
Glucuronidation is often involved in drug metabolism of substances such as drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids . Glucuronidation consists of transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase .Physical And Chemical Properties Analysis
The molecular weight of Chloramphenicol 1-O-β-D-Glucuronide Triethylammonium Salt is 600.44 . The molecular formula is C23H35Cl2N3O11 .Wissenschaftliche Forschungsanwendungen
Metabolism and Elimination
- Chloramphenicol (CP) is primarily eliminated in humans through glucuronidation. UGT2B7 is identified as the major isoform involved in the O-glucuronidation of CP, forming chloramphenicol 1-O-β-D-glucuronide (1-O-CP glucuronide) among other metabolites. This process is crucial for drug metabolism and elimination in the liver (Chen et al., 2010).
Detection in Food and Environmental Samples
- A sensitive method for determining chloramphenicol and its glucuronide residues in various food products has been developed. This method is critical for regulatory monitoring to ensure food safety, as it can effectively detect the presence of chloramphenicol and its metabolites (Kikuchi et al., 2017).
Pharmacokinetics in Animals
- The presence of chloramphenicol and its metabolites, including chloramphenicol glucuronide, has been studied in animals like carp. This research is significant for understanding the pharmacokinetics of chloramphenicol in different species, which can have implications for veterinary medicine and food safety (Huang et al., 2009).
Role in Drug Delivery Systems
- Chloramphenicol and its derivatives, including chloramphenicol 1-O-β-D-glucuronide, are explored in novel drug delivery systems. For example, the development of chloramphenicol/sulfobutyl ether-β-cyclodextrin complexes in an ophthalmic delivery system demonstrates the potential for enhanced drug efficacy and bioavailability (Xu et al., 2019).
Biosensor and LC-MS/MS Methods for Detection
- Advanced detection methods such as surface plasmon resonance biosensors and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the detection of chloramphenicol and its glucuronide. These methods are pivotal for accurate and sensitive detection in various samples, contributing to food safety and pharmaceutical analysis (Ashwin et al., 2005).
Wirkmechanismus
Chloramphenicol is a broad-spectrum antibiotic that typically stops bacterial growth by stopping the production of proteins . The substances resulting from glucuronidation are known as glucuronides (or glucuronosides) and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesised .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(5-22)12(6-1-3-7(4-2-6)21(29)30)31-17-11(25)9(23)10(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9+,10+,11-,12-,13+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHLHOYWKBFSDE-IHYHKNIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747315 | |
| Record name | (1R,2R)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol 1-O-|A-D-Glucuronide | |
CAS RN |
1013074-93-5 | |
| Record name | (1R,2R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013074-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol 1-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013074935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORAMPHENICOL 1-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z42JE4RY2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)
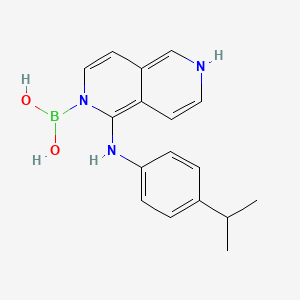
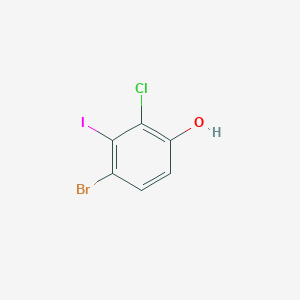
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
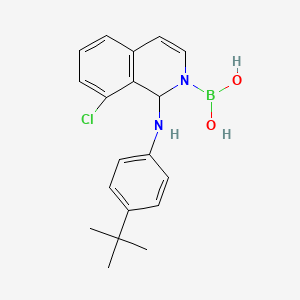

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
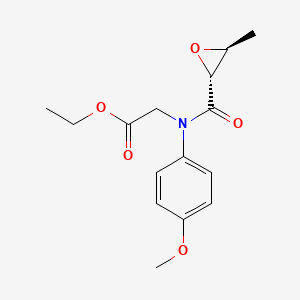
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
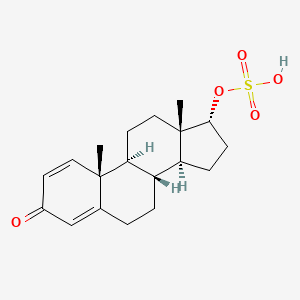
![(7S,8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514378.png)